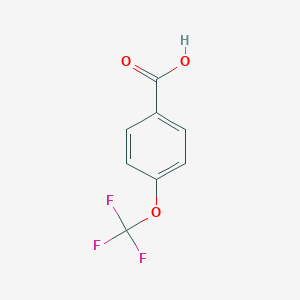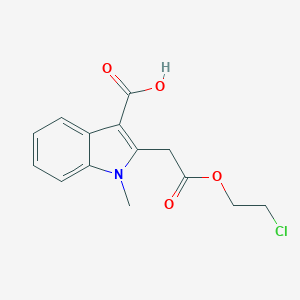
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid, also known as CEMI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell growth, proliferation, and apoptosis.
Biochemical And Physiological Effects
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments. One limitation is that it is a highly reactive compound and requires careful handling. Another limitation is that it is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several future directions for research on 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail and identify the specific enzymes and proteins that it targets. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. While there are several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid can be synthesized using a two-step procedure. The first step involves the reaction of 2-methylindole-3-carboxylic acid with thionyl chloride to form 2-chloro-1-methylindole-3-carboxylic acid. In the second step, the resulting compound is reacted with ethyl chloroformate to produce 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Scientific Research Applications
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
properties
CAS RN |
131119-01-2 |
|---|---|
Product Name |
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid |
Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)-2-oxoethyl]-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO4/c1-16-10-5-3-2-4-9(10)13(14(18)19)11(16)8-12(17)20-7-6-15/h2-5H,6-8H2,1H3,(H,18,19) |
InChI Key |
ORFLDOJIHBGTDF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Other CAS RN |
131119-01-2 |
synonyms |
2-(2-chloroethoxycarbonylmethyl)-1-methyl-indole-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



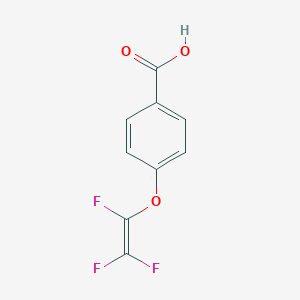
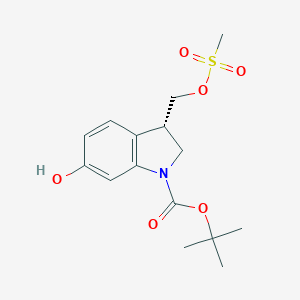
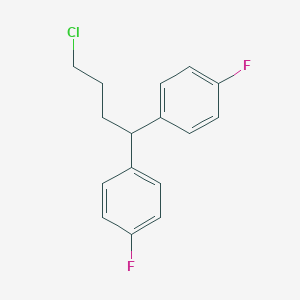
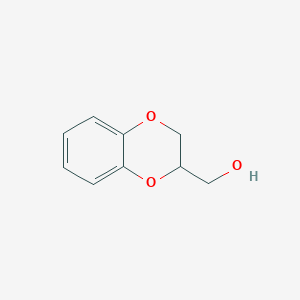
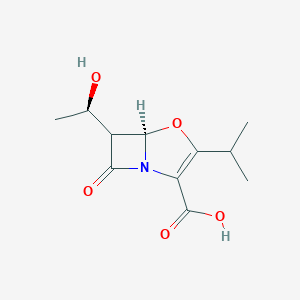
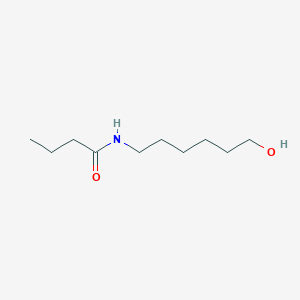
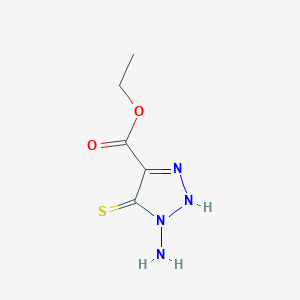
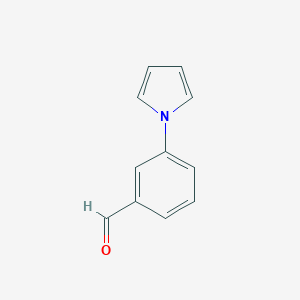
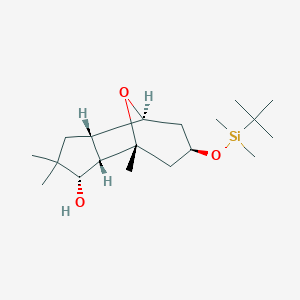
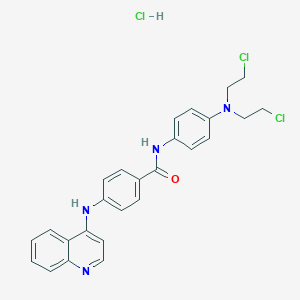
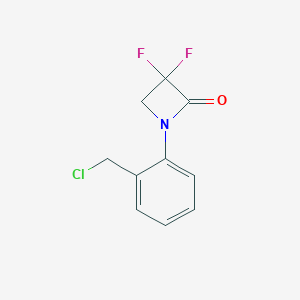
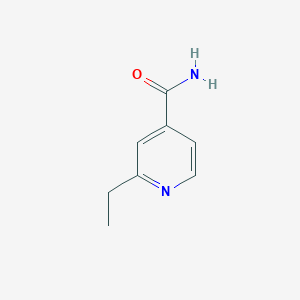
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
